3,5-Dichloro-4-hydroxybenzoic acid
CAS No.: 3336-41-2
Cat. No.: VC21174619
Molecular Formula: C7H4Cl2O3
Molecular Weight: 207.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3336-41-2 |
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Molecular Formula | C7H4Cl2O3 |
Molecular Weight | 207.01 g/mol |
IUPAC Name | 3,5-dichloro-4-hydroxybenzoic acid |
Standard InChI | InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) |
Standard InChI Key | AULKDLUOQCUNOK-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O |
Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O |
Melting Point | 265.0 °C |
Introduction
Chemical Identity and Structure
3,5-Dichloro-4-hydroxybenzoic acid is characterized by a benzoic acid framework with two chlorine atoms at positions 3 and 5, and a hydroxyl group at position 4. Its structure provides unique chemical and biological properties that contribute to its various applications.
Parameter | Information |
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IUPAC Name | 3,5-dichloro-4-hydroxybenzoic acid |
CAS Registry Number | 3336-41-2 |
Molecular Formula | C₇H₄Cl₂O₃ |
Molecular Weight | 207.01 g/mol |
EINECS | 222-071-9 |
InChI Key | AULKDLUOQCUNOK-UHFFFAOYSA-N |
SMILES Notation | OC(=O)C1=CC(Cl)=C(O)C(Cl)=C1 |
Common Synonyms | Benzoic acid, 3,5-dichloro-4-hydroxy-; DiClHBz |
The structure consists of a carboxylic acid group attached to a benzene ring, with two chlorine atoms at positions meta to the carboxylic acid and a hydroxyl group at the para position, creating a distinctive chemical reactivity profile .
Physical and Chemical Properties
The physical and chemical properties of 3,5-Dichloro-4-hydroxybenzoic acid determine its behavior in various environmental conditions and chemical reactions.
The high melting point of this compound indicates strong intermolecular forces, likely due to hydrogen bonding between the hydroxyl and carboxylic acid functional groups. The pKa value of 3.82 suggests it is a moderately strong acid, which is consistent with carboxylic acids containing electron-withdrawing substituents like chlorine atoms .
Synthesis Methods
Several methods have been reported for the synthesis of 3,5-Dichloro-4-hydroxybenzoic acid, with the most common approaches involving chlorination of 4-hydroxybenzoic acid or carboxylation of appropriate phenol derivatives.
Chlorination of 4-hydroxybenzoic acid
One established synthetic pathway involves the chlorination of 4-hydroxybenzoic acid using sulfuryl chloride in the presence of a catalyst. This process introduces chlorine atoms at positions 3 and 5 of the benzene ring, followed by hydrolysis under acidic conditions to yield the final product.
The reaction typically proceeds through the following steps:
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Treatment of 4-hydroxybenzoic acid with sulfuryl chloride
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Formation of ethyl 3,5-dichloro-4-hydroxybenzoate intermediate
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Hydrolysis to obtain 3,5-Dichloro-4-hydroxybenzoic acid
Biotransformation Pathways
3,5-Dichloro-4-hydroxybenzoic acid can also be formed through biotransformation processes. Research has shown that it appears as a metabolic product when 3,5-dichloro-4-hydroxybenzyl alcohol undergoes oxidation in methanogenic sludge. This oxidation of the benzyl alcohol group proceeds slowly, eventually yielding 3,5-dichloro-4-hydroxybenzoic acid as a product .
Applications and Research Significance
Antimicrobial Research and Drug Development
One of the most significant research applications of 3,5-Dichloro-4-hydroxybenzoic acid is in the field of antimicrobial drug development. The compound has been investigated as a potential inhibitor of the mycobacterial enzyme HsaD, which is crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis .
X-ray crystallography studies have revealed that 3,5-Dichloro-4-hydroxybenzoic acid binds to HsaD in the vicinity of its active site. Research has shown that the compound inhibits the growth of M. tuberculosis on cholesterol-supplemented media, suggesting its potential as a novel anti-tubercular agent .
These findings are particularly significant considering the ongoing need for new tuberculosis treatments, especially for drug-resistant strains. The specific binding interaction of 3,5-Dichloro-4-hydroxybenzoic acid with HsaD provides a foundation for structure-based drug design approaches targeting this enzyme .
Environmental Biochemistry
In environmental science, 3,5-Dichloro-4-hydroxybenzoic acid has been studied in the context of biotransformation processes. Research has shown that it appears as an intermediate metabolite in the degradation of chlorinated anisyl metabolites (CAM), which are produced by various fungal species belonging to genera like Hypholoma, Pholiota, and Bjerkandera .
Under anaerobic conditions, 3,5-dichloro-p-anisyl alcohol is first demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol, which is then slowly oxidized to 3,5-dichloro-4-hydroxybenzoic acid. This compound can undergo further transformations, including decarboxylation to form 2,6-dichlorophenol in certain types of methanogenic sludge .
These findings contribute to our understanding of the environmental fate of chlorinated organic compounds and the natural detoxification processes that occur in anaerobic environments.
Medicinal Chemistry and Biological Activity
There is emerging evidence suggesting that 3,5-Dichloro-4-hydroxybenzoic acid may have relevance in medicinal chemistry beyond antimicrobial applications. Research has indicated potential connections to uric acid regulation pathways, which are significant in conditions like cardiovascular diseases, chronic renal disease, diabetes, and hypertension .
The specific structural features of 3,5-Dichloro-4-hydroxybenzoic acid, particularly the chlorine substituents and hydroxyl group arrangement, may confer specific binding properties to biological targets involved in these pathways, though detailed mechanisms require further investigation.
Hazard Statement | Description | Warning Category |
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H315 | Causes skin irritation | Skin corrosion/irritation |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |
The compound is associated with the GHS07 hazard symbol and the signal word "Warning" .
Analytical Characterization
Various analytical techniques can be employed to characterize and identify 3,5-Dichloro-4-hydroxybenzoic acid in research and quality control settings.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the structure and purity of 3,5-Dichloro-4-hydroxybenzoic acid:
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Infrared Spectroscopy (IR): Exhibits characteristic absorption bands for carboxylic acid (C=O stretch at ~1700 cm⁻¹), hydroxyl group (broad O-H stretch at ~3300-3500 cm⁻¹), and aromatic C-Cl bonds (at ~700-800 cm⁻¹).
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Nuclear Magnetic Resonance (NMR): ¹H NMR shows characteristic signals for aromatic protons and exchangeable protons from carboxylic acid and hydroxyl groups. ¹³C NMR reveals the carbon framework including the carboxylic carbon and chlorine-bearing carbons.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis, with characteristic isotope patterns due to the presence of chlorine atoms.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quantitative analysis and purity determination of 3,5-Dichloro-4-hydroxybenzoic acid, especially in pharmaceutical and environmental samples.
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